Distinct hNTPDase Isoform Selectivity Profile vs. 4-Bromophenyl and Cyclopropylsulfamoyl Analogs
The target compound's ortho-chlorophenyl and N-methyltetrahydrofurfurylsulfamoyl substitution pattern is absent from the published hNTPDase SAR panel. The closest characterized analogs show divergent selectivity: N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) preferentially inhibits hNTPDase1 (IC50 = 2.88 ± 0.13 μM), while 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) selectively targets hNTPDase8 (IC50 = 0.28 ± 0.07 μM) [1]. The target compound's sterically demanding tetrahydrofurfuryl group is predicted to disfavor the hNTPDase8 binding pocket while maintaining engagement with hNTPDase1/2/3 isoforms, potentially yielding an intermediate selectivity signature distinct from both comparators [1].
| Evidence Dimension | hNTPDase isoform selectivity (IC50 ratio hNTPDase1 / hNTPDase8) |
|---|---|
| Target Compound Data | Not determined (compound to be profiled) |
| Comparator Or Baseline | 3i: hNTPDase1 IC50 = 2.88 μM; 2d: hNTPDase8 IC50 = 0.28 μM; Selectivity ratio (3i hNTPDase1 / 2d hNTPDase8) ≈ 10.3 |
| Quantified Difference | Comparators exhibit >10-fold differential isoform preference; target compound's unique substitution predicted to produce intermediate selectivity |
| Conditions | Human recombinant hNTPDase1-8 in vitro inhibition assays (malachite green/phosphate detection) |
Why This Matters
The target compound fills a structural gap in the hNTPDase SAR landscape, enabling researchers to interrogate how ortho-chlorophenyl + tetrahydrofurfuryl substitution modulates isoform selectivity relative to published para-halophenyl and cyclopropylsulfamoyl analogs.
- [1] Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 2023, 13, 21848-21859. View Source
